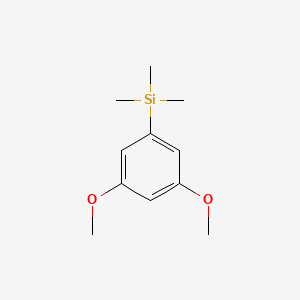
(3,5-Dimethoxyphenyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE, also known as 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene, is an organic compound with the molecular formula C13H18O2Si. It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with two methoxy groups at the 3 and 5 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE typically involves the reaction of 3,5-dimethoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in methanol at room temperature for about 2 hours. The product is then purified by silica gel column chromatography using petroleum ether as the eluent .
Industrial Production Methods
While specific industrial production methods for (3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion of the trimethylsilyl group to a hydroxyl group.
Substitution: Replacement of the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Achieved using nucleophiles such as fluoride ions from potassium fluoride or tetrabutylammonium fluoride.
Major Products
Hydrosilylation: Produces silylated alkanes or alkenes.
Oxidation: Yields 3,5-dimethoxyphenylacetylene.
Substitution: Forms various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE involves its ability to act as a hydride donor or radical initiator in various chemical reactions. The trimethylsilyl group enhances the stability of intermediates and facilitates the formation of desired products. The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenyltrimethylsilane: Lacks the methoxy groups, making it less reactive in certain reactions.
3,5-Dimethoxyphenylacetylene: Similar structure but without the trimethylsilyl group, leading to different reactivity and applications.
Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the aromatic ring, resulting in distinct chemical properties.
Uniqueness
(3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE is unique due to the presence of both methoxy and trimethylsilyl groups, which confer specific reactivity and stability. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
17988-28-2 |
|---|---|
Fórmula molecular |
C11H18O2Si |
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
(3,5-dimethoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18O2Si/c1-12-9-6-10(13-2)8-11(7-9)14(3,4)5/h6-8H,1-5H3 |
Clave InChI |
LPAACDPLYZJUAO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


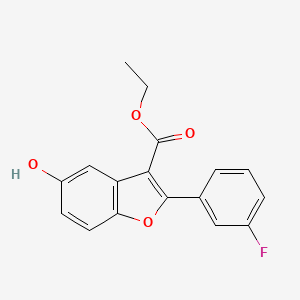
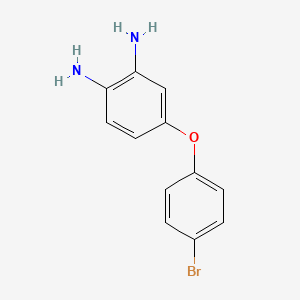
![[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)
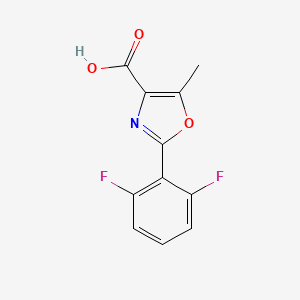
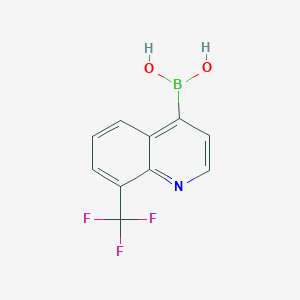
![7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13698688.png)
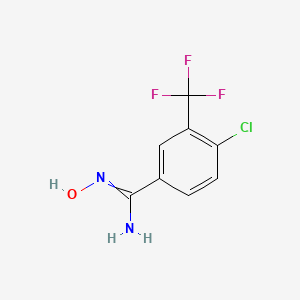
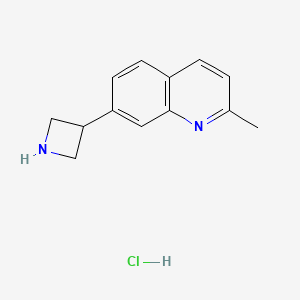
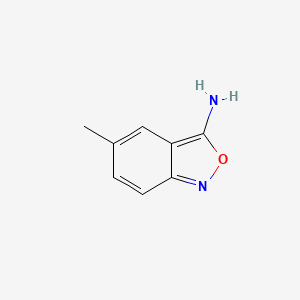

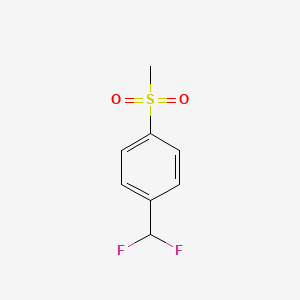
![4-Ethynyl-1-[(3-methylcyclobutyl)methyl]pyrazole](/img/structure/B13698730.png)
![1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester](/img/structure/B13698737.png)
![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)
